molecular formula C7H6BrClF3N B12076083 2-Amino-5-bromobenzotrifluoride hydrochloride

2-Amino-5-bromobenzotrifluoride hydrochloride

Cat. No.: B12076083
M. Wt: 276.48 g/mol
InChI Key: IJPCZWDEYYLBFX-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzotrifluoride hydrochloride (CAS: 445-02-3) is a halogenated aromatic compound characterized by an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a trifluoromethyl (-CF₃) group at the benzotrifluoride core. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the -CF₃ group and reactivity from the bromine and amino substituents.

Properties

Molecular Formula

C7H6BrClF3N

Molecular Weight

276.48 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H5BrF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H

InChI Key

IJPCZWDEYYLBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzotrifluoride hydrochloride typically involves the bromination of 2-Aminobenzotrifluoride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of 2-Amino-5-bromobenzotrifluoride hydrochloride may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: 2-Amino-5-bromobenzotrifluoride hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction Reactions: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-Amino-5-hydroxybenzotrifluoride or 2-Amino-5-alkoxybenzotrifluoride can be formed.

    Oxidation Products: Nitro derivatives such as 2-Nitro-5-bromobenzotrifluoride.

    Reduction Products: Corresponding amines such as 2-Amino-5-bromobenzotrifluoride.

Scientific Research Applications

2-Amino-5-bromobenzotrifluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzotrifluoride hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituents and Key Features Biological Activity/Applications Reference
2-Amino-5-bromobenzotrifluoride hydrochloride C₇H₅BrF₃N·HCl -NH₂ (2), -Br (5), -CF₃ (benzotrifluoride core) Pharmaceutical intermediate; enzyme/receptor studies
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride C₇H₇BrF₃N₂·HCl -NH-NH₂ (hydrazine), -Br (2), -CF₃ (5) Enhanced reactivity in coupling reactions
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid C₈H₄BrF₄NO₂ -NH₂ (2), -Br (4), -F (3), -CF₃ (5), -COOH (1) Antimicrobial activity; drug discovery
5-Amino-3-bromo-2-fluorobenzoic acid C₇H₅BrFNO₂ -NH₂ (5), -Br (3), -F (2), -COOH (1) Targeted pharmacokinetics; oncology research
2-(Methylamino)benzotrifluoride hydrochloride C₈H₈F₃N·HCl -NHCH₃ (2), -CF₃ (benzotrifluoride core) Biochemical research; enzyme interaction studies

Impact of Substituent Modifications

  • Halogen Position: Bromine at the 5-position (as in the target compound) vs. 4-position (e.g., 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid) alters electronic effects and steric hindrance, impacting receptor binding .
  • Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, making the compound more bioavailable compared to non-fluorinated analogs .
  • Amino vs. Methylamino: Substituting -NH₂ with -NHCH₃ (as in 2-(methylamino)benzotrifluoride hydrochloride) reduces hydrogen-bonding capacity but increases lipid solubility, affecting membrane permeability .

Research Findings and Case Studies

  • Synthetic Utility: 2-Amino-5-bromobenzotrifluoride hydrochloride is a versatile building block for Suzuki-Miyaura couplings, leveraging its bromine atom for cross-coupling reactions .
  • Comparative Reactivity : In a study comparing halogenated benzotrifluorides, bromine-substituted compounds demonstrated faster reaction kinetics in nucleophilic aromatic substitution than chlorine analogs due to bromine’s lower electronegativity .
  • Biological Screening: A 2024 study found that 2-amino-5-bromobenzotrifluoride hydrochloride exhibited moderate inhibition (IC₅₀ = 12 µM) against kinase enzymes, outperforming its 5-chloro analog (IC₅₀ = 28 µM) .

Biological Activity

2-Amino-5-bromobenzotrifluoride hydrochloride (CAS Number: 445-02-3) is an organic compound notable for its unique structural features, including an amino group, a bromine atom, and trifluoromethyl groups. This compound has garnered attention due to its biological activity , particularly its potential as an antibacterial agent. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-amino-5-bromobenzotrifluoride hydrochloride is C7BrF3NHCl\text{C}_7\text{BrF}_3\text{N}\cdot \text{HCl}. Its structure can be represented as follows:

  • Amino Group : Contributes to the compound's reactivity and biological interactions.
  • Bromine Atom : Influences the compound's electrophilic character.
  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability.

2-Amino-5-bromobenzotrifluoride hydrochloride exhibits antibacterial properties primarily through the inhibition of protein synthesis. It interferes with ribosomal activity, which is essential for bacterial growth and replication. The specific mechanisms include:

  • Binding Affinity : The compound demonstrates a significant binding affinity for ribosomal components, which disrupts normal protein synthesis pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and biochemical pathways critical for bacterial survival.

Biological Activity

Research indicates that 2-amino-5-bromobenzotrifluoride hydrochloride is effective against various bacterial strains. Its antibacterial activity has been assessed through minimal inhibitory concentration (MIC) studies, revealing selective action against Gram-positive bacteria such as Bacillus subtilis.

Comparative Biological Activity Table

Compound NameTarget BacteriaMIC (µg/mL)Mechanism of Action
2-Amino-5-bromobenzotrifluoride HClBacillus subtilis32Inhibition of protein synthesis
4-Amino-3-bromobenzotrifluorideStaphylococcus aureus64Ribosomal interference
2-Amino-4-bromobenzotrifluorideEscherichia coli128Disruption of cellular processes

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that 2-amino-5-bromobenzotrifluoride hydrochloride effectively inhibited the growth of Bacillus subtilis, with an MIC value indicating its potential for development as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Research into structurally similar compounds has provided insights into how variations in the amino positioning and halogen substitutions affect biological activity. For instance, compounds with different substitution patterns exhibited varying levels of antibacterial efficacy, suggesting that the specific arrangement of functional groups plays a critical role in their biological effects.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and may penetrate biological membranes effectively, which is crucial for its potential therapeutic applications.
  • Toxicological Assessments : While the antibacterial properties are promising, further research is necessary to evaluate the toxicity profiles of 2-amino-5-bromobenzotrifluoride hydrochloride in mammalian systems to ensure safety for potential therapeutic use .

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